molecular formula C12H11FN4O2S B6422021 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 321602-37-3

4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B6422021
CAS No.: 321602-37-3
M. Wt: 294.31 g/mol
InChI Key: MEJGAKIAENQKBW-UHFFFAOYSA-N
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Description

4-Amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5(4H)-one core substituted with a methyl group at position 6, an amino group at position 4, and a thioether-linked 4-fluorophenyl-2-oxoethyl moiety at position 2. This compound is structurally related to triazinone herbicides but exhibits distinct biological activities due to its fluorinated aromatic substituent, which enhances interactions with microbial targets . Its synthesis typically involves alkylation of a mercapto-triazinone precursor with phenacyl bromides or related electrophiles .

Properties

IUPAC Name

4-amino-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S/c1-7-11(19)17(14)12(16-15-7)20-6-10(18)8-2-4-9(13)5-3-8/h2-5H,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJGAKIAENQKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501134320
Record name 4-Amino-3-[[2-(4-fluorophenyl)-2-oxoethyl]thio]-6-methyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321602-37-3
Record name 4-Amino-3-[[2-(4-fluorophenyl)-2-oxoethyl]thio]-6-methyl-1,2,4-triazin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321602-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-[[2-(4-fluorophenyl)-2-oxoethyl]thio]-6-methyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with methyl isocyanate under controlled conditions to yield the desired triazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioether groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

Anticancer Activity :
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The incorporation of the 4-fluorophenyl group enhances its biological activity by improving the compound's interaction with cellular targets involved in tumor growth .

Antimicrobial Properties :
Research has shown that compounds similar to 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one possess antimicrobial activities against bacteria and fungi. The thioether functionality is believed to play a crucial role in this activity by disrupting microbial cell membranes .

Agrochemicals

The compound's potential as a pesticide has been explored due to its ability to inhibit specific enzymes in pests.

Insecticidal Properties :
Studies have demonstrated that certain derivatives of this triazine can act as effective insecticides by targeting the nervous system of insects . This application is particularly relevant in the development of environmentally friendly pest control solutions.

Herbicide Development :
Research indicates that modifications to the triazine core can lead to effective herbicides that inhibit plant growth by interfering with photosynthesis . This application is critical for sustainable agriculture practices.

Material Science

The unique chemical structure of 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one also opens avenues in material science.

Polymer Chemistry :
The compound can be used as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promising results in improving the durability of materials used in various applications .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluated cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation observed with IC50 values indicating potency against breast and lung cancer cells .
Insecticidal Efficacy StudyTested against common agricultural pestsShowed over 70% mortality rate in treated groups compared to controls within 48 hours .
Polymer Enhancement ResearchInvestigated incorporation into polymer compositesEnhanced thermal stability by 30% and improved tensile strength by 25% compared to control polymers .

Mechanism of Action

The mechanism of action of 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazinones

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (Position 3) Biological Activity Reference
Target Compound (2-(4-Fluorophenyl)-2-oxoethyl)thio Antibacterial, Antifungal, Anticancer
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one -SH (Mercapto) Precursor for antimicrobial derivatives
4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one -SMe (Methylthio) Herbicidal (photosynthesis inhibition)
4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one 4-Fluorobenzylidene + -CF₃ Broad-spectrum antibacterial
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one Thienylvinyl + hydroxypropylthio Anticancer (cytotoxic activity)

Key Observations :

  • Fluorinated substituents (e.g., 4-fluorophenyl, -CF₃) enhance antibacterial and antibiofilm activities by improving lipophilicity and target binding .
  • Thienylvinyl and thioether-linked alkyl chains (e.g., hydroxypropylthio) correlate with anticancer activity, likely due to redox-modulating properties .
  • Methylthio (-SMe) and tert-butyl groups are associated with herbicidal action, inhibiting photosynthesis in plants .

Antimicrobial Activity :

  • The target compound’s 4-fluorophenyl group confers potent activity against S. aureus (MIC 3.90–7.81 μg/mL) and E. coli (IR 87.4% biofilm inhibition), outperforming non-fluorinated analogues .
  • Compound 20b (4-fluorobenzylidene derivative) shows MIC values comparable to ciprofloxacin against Gram-positive bacteria (MIC 3.90 μg/mL vs. 0.39 μg/mL for ciprofloxacin) .

Anticancer Activity :

  • Thienylvinyl-substituted triazinones (e.g., compound 12) exhibit cytotoxic effects against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC₅₀ values <10 μM .

Physicochemical Properties :

  • The target compound’s HOMO-LUMO gap (~1.97–2.06 eV) suggests redox activity conducive to microbial membrane disruption .
Anticancer Potential

Triazinones with extended π-systems (e.g., thienylvinyl) disrupt mitochondrial function in cancer cells, inducing apoptosis via ROS generation .

Limitations and Toxicity

While fluorinated triazinones show low cytotoxicity to mammalian cells (CC₅₀ >50 μM), their environmental persistence requires further study .

Biological Activity

4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine family. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Property Value
CAS Number 321602-37-3
Molecular Formula C12H12FN4OS
Molecular Weight 273.31 g/mol
Melting Point Not available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the triazine ring allows for significant interactions with enzymes and receptors. Notably, it may act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation, which is particularly relevant in cancer research.

Anticancer Activity

Research has indicated that 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one exhibits anticancer properties. In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For instance:

  • Cell Line : A431 (human epidermoid carcinoma)
    • IC50 : 15 µM
  • Cell Line : MCF7 (breast cancer)
    • IC50 : 20 µM

These results suggest a significant potential for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Case Studies

  • Leishmaniasis Treatment
    A study investigated the use of similar triazine derivatives in treating Leishmania donovani. The results showed that compounds with structural similarities exhibited effective inhibition of parasite growth in both promastigote and amastigote forms, suggesting a potential application for our compound in treating leishmaniasis .
  • Combination Therapy
    Another research explored the combination of this compound with existing antifungal agents against resistant strains of Candida. The combination therapy demonstrated enhanced efficacy compared to monotherapy, highlighting its potential role in addressing drug resistance .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
SolventEthanol78–82
Temperature70–80°C (reflux)85
Reaction Time6–8 hours80
PurificationRecrystallization (EtOH/H₂O)95% purity

Q. Table 2. Biological Activity Data

Bacterial StrainMIC (µg/mL)Analog (R-group)Reference
S. aureus (ATCC 29213)8.04-Fluorophenyl
E. coli (ATCC 25922)32.04-Chlorophenyl

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